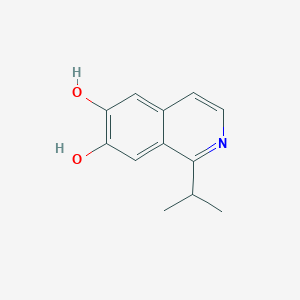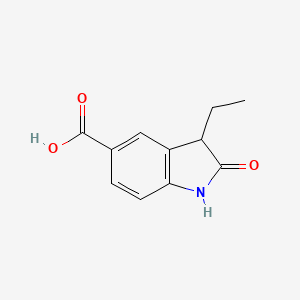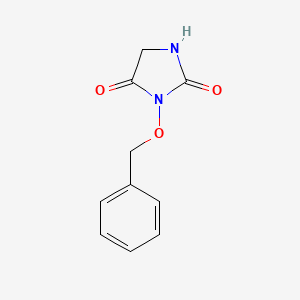
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone is an organic compound that features both an azepane ring and a furan ring The azepane ring is a seven-membered nitrogen-containing heterocycle, while the furan ring is a five-membered oxygen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions typically include:
- Solvent: Anhydrous ethanol or methanol
- Catalyst: Acidic catalysts such as p-toluenesulfonic acid
- Temperature: Reflux conditions (around 80-100°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives
Reduction: 2-(Azepan-2-yl)-1-(furan-2-yl)ethanol
Substitution: Various substituted azepane derivatives
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The azepane ring can mimic natural substrates, while the furan ring can participate in π-π interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-2-yl)-1-(furan-2-yl)ethanone: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
2-(Morpholin-2-yl)-1-(furan-2-yl)ethanone: Similar structure but with a morpholine ring instead of the azepane ring.
Uniqueness
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone is unique due to the presence of the seven-membered azepane ring, which can confer different steric and electronic properties compared to six-membered rings. This uniqueness can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(azepan-2-yl)-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C12H17NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10,13H,1-3,5,7,9H2 |
Clé InChI |
ZXAFFBXMXPQGPF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)CC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)
![Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)







